molecular formula C8H20NO4S- B1593896 Tetraethylammonium sulphate CAS No. 2604-85-5

Tetraethylammonium sulphate

Cat. No.: B1593896
CAS No.: 2604-85-5
M. Wt: 226.32 g/mol
InChI Key: CREVBWLEPKAZBH-UHFFFAOYSA-L
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Description

Tetraethylammonium sulphate is a quaternary ammonium compound with the chemical formula (C₂H₅)₄N₂SO₄. It consists of two tetraethylammonium cations and one sulphate anion. This compound is known for its use in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylammonium sulphate can be synthesized through the reaction of tetraethylammonium hydroxide with sulphuric acid. The reaction is typically carried out in an aqueous solution, and the product is isolated by evaporation and crystallization.

Industrial Production Methods: In an industrial setting, this compound is produced by reacting tetraethylammonium chloride with sodium sulphate in an aqueous medium. The reaction mixture is then filtered to remove sodium chloride, and the this compound is obtained by evaporating the water.

Types of Reactions:

    Oxidation: this compound does not readily undergo oxidation due to the stability of the tetraethylammonium cation.

    Reduction: Similarly, it is resistant to reduction.

    Substitution: The compound can undergo substitution reactions where the tetraethylammonium cation is replaced by other cations in the presence of suitable reagents.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve the use of strong acids or bases to facilitate the exchange of cations.

Major Products:

  • The major products of substitution reactions involving this compound are other quaternary ammonium salts.

Scientific Research Applications

Tetraethylammonium sulphate is widely used in scientific research due to its ability to block potassium channels. This property makes it valuable in the study of ion channel function in biological systems. Additionally, it is used as a phase-transfer catalyst in organic synthesis and as an electrolyte in electrochemical applications.

Applications in Various Fields:

    Chemistry: Used as a phase-transfer catalyst and in the synthesis of other quaternary ammonium compounds.

    Biology: Employed in the study of ion channels and membrane transport processes.

    Medicine: Investigated for its potential therapeutic effects, although its use is limited due to toxicity.

    Industry: Utilized in electrochemical applications and as a template for the synthesis of zeolites.

Mechanism of Action

Tetraethylammonium sulphate exerts its effects primarily by blocking potassium channels. The tetraethylammonium cation binds to the pore of the potassium channel, preventing the flow of potassium ions. This action disrupts the normal function of the channel, making it a useful tool in the study of ion channel physiology.

Molecular Targets and Pathways:

    Potassium Channels: The primary target of this compound.

    Pathways: Inhibition of potassium channels affects various physiological processes, including nerve signal transmission and muscle contraction.

Comparison with Similar Compounds

    Tetramethylammonium: Smaller cation, used in similar applications but with different properties.

    Tetrabutylammonium: Larger cation, more lipophilic, used in phase-transfer catalysis and as an electrolyte.

Tetraethylammonium sulphate stands out due to its balance of size and hydrophilicity, making it particularly effective in certain scientific and industrial applications.

Properties

CAS No.

2604-85-5

Molecular Formula

C8H20NO4S-

Molecular Weight

226.32 g/mol

IUPAC Name

tetraethylazanium;sulfate

InChI

InChI=1S/C8H20N.H2O4S/c1-5-9(6-2,7-3)8-4;1-5(2,3)4/h5-8H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2

InChI Key

CREVBWLEPKAZBH-UHFFFAOYSA-L

SMILES

CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.[O-]S(=O)(=O)[O-]

Canonical SMILES

CC[N+](CC)(CC)CC.[O-]S(=O)(=O)[O-]

Key on ui other cas no.

2604-85-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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